molecular formula C15H15N3O4S2 B11095609 2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

Cat. No.: B11095609
M. Wt: 365.4 g/mol
InChI Key: GANIDLORJPEXFW-UHFFFAOYSA-N
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Description

2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide is a synthetic organic compound with the molecular formula C17H15N3O4S2. It is known for its unique chemical structure, which includes phenoxy and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 4-sulfamoylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
  • 2-[4-(phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
  • CDC42 Inhibitor III, ZCL278

Uniqueness

2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide is unique due to its specific combination of phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Properties

Molecular Formula

C15H15N3O4S2

Molecular Weight

365.4 g/mol

IUPAC Name

2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C15H15N3O4S2/c16-24(20,21)13-8-6-11(7-9-13)17-15(23)18-14(19)10-22-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,20,21)(H2,17,18,19,23)

InChI Key

GANIDLORJPEXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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